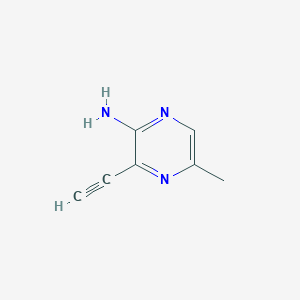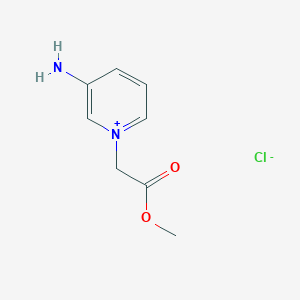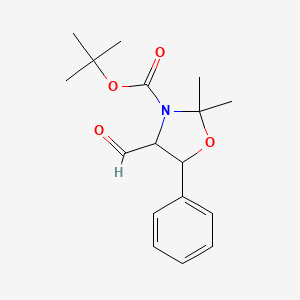
2-Amino-3-ethynyl-5-methylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-ethynyl-5-methylpyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and food industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethynyl-5-methylpyrazine can be achieved through several methods. One common approach involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is finally degraded through Hofmann degradation to obtain 2-methyl-5-aminopyrazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-3-ethynyl-5-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
科学的研究の応用
2-Amino-3-ethynyl-5-methylpyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a flavoring agent in the food industry
作用機序
The mechanism of action of 2-Amino-3-ethynyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrazine: Known for its flavoring properties in the food industry.
2,3,5-Trimethylpyrazine: Used in the synthesis of pharmaceuticals and agrochemicals.
Tetramethylpyrazine: Studied for its potential therapeutic effects in neurodegenerative diseases.
Uniqueness
2-Amino-3-ethynyl-5-methylpyrazine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its ethynyl group, in particular, offers opportunities for further functionalization and derivatization, making it a valuable compound for various applications.
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
3-ethynyl-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C7H7N3/c1-3-6-7(8)9-4-5(2)10-6/h1,4H,2H3,(H2,8,9) |
InChIキー |
FETUXQGOQIGINP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)C#C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)



![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)








